Cas no 160061-48-3 (4-(propoxymethyl)phenylboronic acid)

4-(Propoxymethyl)phenylboronic acid is a boronic acid derivative featuring a propoxymethyl substituent on the phenyl ring. This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile boronic acid coupling partner. The propoxymethyl group enhances solubility in organic solvents, facilitating reaction conditions. Its stability under mild conditions and compatibility with a range of functional groups make it a useful intermediate in pharmaceutical and materials chemistry. The compound is typically characterized by high purity and consistent performance, ensuring reliable results in complex synthetic pathways. Proper storage under inert conditions is recommended to maintain its reactivity.
4-(propoxymethyl)phenylboronic acid structure
160061-48-3 structure
Product Name:4-(propoxymethyl)phenylboronic acid
CAS No:160061-48-3
MF:C10H15BO3
MW:194.035303354263
MDL:MFCD14687314
CID:836034
PubChem ID:53211416
Update Time:2025-05-21

4-(propoxymethyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Propoxymethyl)phenyl)boronic acid
    • [4-(propoxymethyl)phenyl]Boronic acid
    • 4-(propoxymethyl)phenylboronic acid
    • 160061-48-3
    • DA-21219
    • (4-(Propoxymethyl)phenyl)boronicacid
    • AKOS010795857
    • MFCD14687314
    • DTXSID40681352
    • CS-0175987
    • Boronic acid, [4-(propoxymethyl)phenyl]- (9CI)
    • BS-21610
    • MDL: MFCD14687314
    • Inchi: 1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3
    • InChI Key: WZSZSIRDVBCIQM-UHFFFAOYSA-N
    • SMILES: O(CCC)CC1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 194.1114245g/mol
  • Monoisotopic Mass: 194.1114245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

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4-(propoxymethyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:160061-48-3)4-(propoxymethyl)phenylboronic acid
Order Number:A1177357
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:36
Price ($):277.0
Email:sales@amadischem.com

Additional information on 4-(propoxymethyl)phenylboronic acid

Introduction to 4-(propoxymethyl)phenylboronic Acid (CAS No. 160061-48-3)

4-(propoxymethyl)phenylboronic acid is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 160061-48-3, has garnered considerable attention due to its applications in various biochemical and medicinal chemistry processes.

The molecular structure of 4-(propoxymethyl)phenylboronic acid consists of a phenyl ring substituted with a propoxymethyl group and a boronic acid moiety. This configuration imparts distinct reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. The boronic acid functional group, in particular, is well-known for its ability to participate in various chemical reactions, including cross-coupling reactions, which are pivotal in the synthesis of complex molecules.

In recent years, 4-(propoxymethyl)phenylboronic acid has been extensively studied for its role in pharmaceutical applications. Boronic acids, in general, have shown promise as therapeutic agents due to their ability to interact with biological molecules. Specifically, the compound has been explored in the development of treatments for diseases such as cancer and diabetes. Its interactions with carbohydrates and glycoproteins make it particularly relevant in the field of glycoscience, where it serves as a key intermediate in the synthesis of carbohydrate-based drugs.

One of the most notable applications of 4-(propoxymethyl)phenylboronic acid is in the context of green chemistry and sustainable practices. The compound's reactivity allows for efficient synthetic pathways that minimize waste and reduce environmental impact. This aligns with the growing emphasis on sustainable methodologies in chemical manufacturing. Researchers have demonstrated that 4-(propoxymethyl)phenylboronic acid can be utilized in catalytic processes that enhance reaction yields while adhering to principles of green chemistry.

The pharmaceutical industry has also leveraged the properties of 4-(propoxymethyl)phenylboronic acid in the development of novel drug delivery systems. Boronic acids have been incorporated into polymers and nanoparticles to improve drug solubility and targeted delivery. These advancements have opened new avenues for treating a variety of conditions, including those that require precise localization of therapeutic agents. The compound's ability to form stable complexes with other molecules makes it an ideal candidate for such innovative approaches.

Recent studies have highlighted the potential of 4-(propoxymethyl)phenylboronic acid in diagnostic applications as well. Its affinity for certain biological markers has been exploited in the development of biosensors and imaging agents. These tools are crucial for early detection and monitoring of diseases, thereby improving patient outcomes. The compound's compatibility with various analytical techniques further enhances its utility in diagnostic settings.

The synthesis of 4-(propoxymethyl)phenylboronic acid is another area where significant progress has been made. Researchers have developed novel synthetic routes that improve yield and purity while reducing the use of hazardous reagents. These methodologies are consistent with global efforts to promote safer and more efficient chemical synthesis. The optimization of synthetic processes not only enhances the availability of 4-(propoxymethyl)phenylboronic acid but also contributes to the broader goal of sustainable chemical manufacturing.

In conclusion, 4-(propoxymethyl)phenylboronic acid, identified by its CAS number 160061-48-3, is a versatile compound with far-reaching implications in pharmaceuticals, green chemistry, and diagnostics. Its unique structural features and reactivity make it indispensable in various research applications. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:160061-48-3)4-(propoxymethyl)phenylboronic acid
A1177357
Purity:99%
Quantity:1g
Price ($):277.0
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